molecular formula C9H20N2O B3023591 Pentanoic acid methyl-(2-methylamino-ethyl)-amide CAS No. 917202-04-1

Pentanoic acid methyl-(2-methylamino-ethyl)-amide

Cat. No. B3023591
CAS RN: 917202-04-1
M. Wt: 172.27 g/mol
InChI Key: HUGHLSZLUJKZGF-UHFFFAOYSA-N
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Description

The compound of interest, "Pentanoic acid methyl-(2-methylamino-ethyl)-amide," is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound . The papers focus on the biological activity of novel synthesized derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, which share a similar pentanedioic acid backbone with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the creation of amide derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid. These derivatives have been characterized and screened for antineoplastic activity, suggesting a potential method for synthesizing similar compounds, including "Pentanoic acid methyl-(2-methylamino-ethyl)-amide." The synthesis of these compounds likely involves the formation of amide bonds, which could be relevant for the synthesis of the compound of interest . Additionally, the conversion of amides to esters using Meerwein's reagent, as described in one of the papers, could be a useful reaction in modifying the structure of the compound or related compounds .

Molecular Structure Analysis

The molecular structure of "Pentanoic acid methyl-(2-methylamino-ethyl)-amide" would consist of a pentanoic acid backbone with an amide linkage to a methyl-(2-methylamino-ethyl) group. The structure of the related compounds discussed in the papers includes a benzene ring and various substituents, which contribute to their biological activity. Understanding the structure-activity relationship in these compounds could provide insights into the potential activity of the compound of interest .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "Pentanoic acid methyl-(2-methylamino-ethyl)-amide," but they do provide information on the reactivity of similar compounds. The amide derivatives synthesized in the studies undergo biological interactions with various cell lines, indicating that the amide functional group is likely to be a key site for chemical reactivity. The conversion of amides to esters mentioned in one paper also highlights a potential reaction pathway that could be explored for the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Pentanoic acid methyl-(2-methylamino-ethyl)-amide" are not detailed in the provided papers, the properties of the synthesized amide derivatives could be somewhat similar. These properties would include solubility, melting point, and stability, which are important for the compound's handling and potential application. The biological activity studies suggest that these compounds have significant interactions with biological systems, which could be indicative of their solubility and stability in biological environments .

Scientific Research Applications

Organic Synthesis and Intermediates

Pentanoic acid methyl-(2-methylamino-ethyl)-amide serves as a significant intermediate in organic chemistry, especially in the synthesis of Weinreb amides. Weinreb amides are extensively utilized for their unique reactivity, allowing for the direct conversion of carboxylic acids, acid chlorides, and esters into aldehydes or ketones. This conversion, facilitated by organometallic reagents, yields high reactivity and selectivity, avoiding over-addition and ensuring the production of stable ketones. Moreover, Weinreb amides undergo nucleophilic addition, forming a stable five-membered cyclic intermediate, which is crucial for controlled reactivity in synthesis processes (Khalid, Mohammed, & Kalo, 2020).

Renewable Feedstocks and Sustainable Chemistry

Research on soybean oil as a renewable feedstock has demonstrated the versatility of pentanoic acid methyl-(2-methylamino-ethyl)-amide derivatives in producing nitrogen-containing materials. The conversion of triglycerides into fatty amines and amides highlights the potential of these compounds in creating a variety of industrially significant products, including novel compounds, surfactants, and polymers containing nitrogen. This approach aligns with the goals of sustainable chemistry, emphasizing resource conservation, waste minimization, and the development of environmentally friendly processes (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Liquid Crystal Research

In the realm of liquid crystals, pentanoic acid methyl-(2-methylamino-ethyl)-amide derivatives have been explored for their unique properties in forming methylene-linked liquid crystal dimers. These dimers exhibit distinctive transitional properties, including the formation of a twist-bend nematic phase, which is a lower temperature phase characterized by its peculiar optical textures. This research provides insights into the structural factors influencing liquid crystal behaviors, offering potential applications in advanced display technologies and materials science (Henderson & Imrie, 2011).

Therapeutic Research and Drug Development

The therapeutic potential of pentanoic acid methyl-(2-methylamino-ethyl)-amide derivatives has been investigated, particularly focusing on the inhibition of fatty acid amide hydrolase (FAAH). FAAH plays a crucial role in the modulation of endocannabinoid signaling, which is implicated in various physiological processes such as pain, inflammation, and mood regulation. Inhibitors of FAAH, derived from pentanoic acid methyl-(2-methylamino-ethyl)-amide, offer a promising approach for the development of new therapeutic agents with potential applications in pain management and the treatment of CNS disorders, without the undesirable effects associated with direct cannabinoid receptor agonists (Ahn, Johnson, & Cravatt, 2009).

properties

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-4-5-6-9(12)11(3)8-7-10-2/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGHLSZLUJKZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C)CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630435
Record name N-Methyl-N-[2-(methylamino)ethyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[2-(methylamino)ethyl]pentanamide

CAS RN

917202-04-1
Record name N-Methyl-N-[2-(methylamino)ethyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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